N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide
Description
N-(3-Chlorophenyl)-2-phenylcyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a 3-chlorophenyl substituent on the amide nitrogen and a phenyl group attached to the cyclopropane ring. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique three-membered ring structure, which imparts conformational rigidity and metabolic stability.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNLOHFANWRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 3-chlorobenzyl chloride with phenylcyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired carboxamide. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid and phenylcyclopropanecarboxylic acid.
Reduction: Formation of N-(3-chlorophenyl)-2-phenylcyclopropanamine.
Substitution: Formation of N-(3-hydroxyphenyl)-2-phenylcyclopropanecarboxamide or N-(3-aminophenyl)-2-phenylcyclopropanecarboxamide.
Scientific Research Applications
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
N-(2-Chlorophenyl)-2-(3-chlorophenyl)cyclopropane-1-carboxamide (1c) Structure: Differs in the position of the chlorine atom on the phenyl ring (2-chloro vs. 3-chloro). Synthesis: Prepared via cyclopropanation reactions, similar to methods described in (column chromatography purification, yield ~78%) . Key Data: Reduced anti-inflammatory potency compared to DFB (a reference compound) but non-toxic to BV2 microglial cells at ≤1000 μM .
N-(3-Chlorophenyl)-2-(3-chlorophenyl)cyclopropane-1-carboxamide (2c) Structure: Shares the 3-chlorophenyl group but has an additional 3-chlorophenyl substituent on the cyclopropane ring.
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide
- Structure : Features a trifluoropropenyl group and dimethyl substituents on the cyclopropane ring.
- Key Data : Exhibits insecticidal properties (per ) and structural disorder in fluorine atoms, impacting crystallinity .
N-(3-Methoxyphenyl)-2-phenylcyclopropanecarboxamide Analogs
- Structure : Methoxy substitution instead of chlorine.
- Key Data : Improved solubility due to the electron-donating methoxy group but reduced metabolic stability compared to chloro derivatives .
Key Findings :
- Substituent Position Matters : The 3-chlorophenyl group (as in 2c) enhances anti-inflammatory activity compared to 2-chlorophenyl (1c), likely due to improved target binding .
- Toxicity Profile : Chlorophenyl derivatives generally show low toxicity, making them favorable for therapeutic development .
- Fluorinated Analogs : Compounds with trifluoromethyl groups (e.g., ) exhibit insecticidal properties but may face synthetic challenges due to structural disorder .
Physicochemical Properties
- Solubility : Methoxy-substituted analogs (e.g., ) show improved solubility in polar solvents due to the electron-donating methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
